2-(1-Benzenesulfonyl-piperidin-4-ylmethyl)-benzo[de]isoquinoline-1,3-dione
CAS No.: 326007-96-9
Cat. No.: VC21418543
Molecular Formula: C24H22N2O4S
Molecular Weight: 434.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 326007-96-9 |
|---|---|
| Molecular Formula | C24H22N2O4S |
| Molecular Weight | 434.5g/mol |
| IUPAC Name | 2-[[1-(benzenesulfonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione |
| Standard InChI | InChI=1S/C24H22N2O4S/c27-23-20-10-4-6-18-7-5-11-21(22(18)20)24(28)26(23)16-17-12-14-25(15-13-17)31(29,30)19-8-2-1-3-9-19/h1-11,17H,12-16H2 |
| Standard InChI Key | UOTJMNUIWKDVJV-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)C5=CC=CC=C5 |
| Canonical SMILES | C1CN(CCC1CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)C5=CC=CC=C5 |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure
2-(1-Benzenesulfonyl-piperidin-4-ylmethyl)-benzo[de]isoquinoline-1,3-dione features a tricyclic benzo[de]isoquinoline-1,3-dione scaffold as its fundamental core structure. This core is characterized by two carbonyl groups at positions 1 and 3, similar to the well-characterized analog 2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione . The distinctive feature of this compound is the 1-benzenesulfonyl-piperidin-4-ylmethyl substituent at the 2-position, which replaces the simpler benzyl group found in the related compound.
The structure can be conceptually divided into three primary components:
-
The benzo[de]isoquinoline-1,3-dione core, providing the fundamental scaffold
-
A piperidine ring connected via a methyl linkage at the 4-position of the piperidine
-
A benzenesulfonyl group attached to the nitrogen atom of the piperidine ring
These predicted properties would likely influence the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion profiles, which are crucial considerations for potential pharmaceutical applications.
| Synthetic Step | Potential Reagents | Key Considerations |
|---|---|---|
| Core Formation | Naphthalic anhydride, ammonia or primary amine | Temperature control, solvent selection, reaction time |
| N-Alkylation | Piperidin-4-ylmethyl halide derivative, base (e.g., K₂CO₃) | Protection/deprotection strategy for piperidine nitrogen |
| Sulfonylation | Benzenesulfonyl chloride, base (e.g., triethylamine or pyridine) | Reaction selectivity, mild conditions to prevent side reactions |
| Purification | Column chromatography, recrystallization | Solvent system optimization, monitoring by analytical techniques |
Each step would require careful optimization to achieve satisfactory yields and purity. The final compound would need comprehensive characterization through techniques such as NMR spectroscopy, mass spectrometry, elemental analysis, and possibly X-ray crystallography to confirm its structure unambiguously.
| Structural Feature | Potential Contribution to Activity | Mechanistic Implications |
|---|---|---|
| Benzo[de]isoquinoline-1,3-dione Core | Fundamental binding scaffold | Provides main recognition element for protein interaction |
| Piperidine Ring | Conformational flexibility | Allows optimal positioning of functional groups |
| Benzenesulfonyl Group | Additional binding interactions | May enhance selectivity for specific bromodomain subtypes |
| Methyl Linker | Optimal spatial arrangement | Positions key groups for effective binding |
These structure-activity considerations suggest that 2-(1-Benzenesulfonyl-piperidin-4-ylmethyl)-benzo[de]isoquinoline-1,3-dione might exhibit a unique profile of bromodomain inhibition compared to simpler derivatives, potentially offering advantages in terms of potency, selectivity, or pharmacokinetic properties.
| Potential Application | Underlying Mechanism | Relevance to Public Health |
|---|---|---|
| Inflammatory Disorders | Modulation of inflammatory gene expression | Chronic inflammation underlies many diseases |
| Fibrotic Conditions | Regulation of fibroblast activation and collagen production | Fibrosis affects multiple organ systems |
| Neurological Disorders | Neuroprotection through epigenetic modulation | Growing recognition of epigenetic factors in neurodegeneration |
These potential applications highlight the broad therapeutic potential of bromodomain inhibitors, suggesting that 2-(1-Benzenesulfonyl-piperidin-4-ylmethyl)-benzo[de]isoquinoline-1,3-dione warrants further investigation across multiple disease contexts.
Comparative Analysis with Related Compounds
Core Structure Comparisons
The benzo[de]isoquinoline-1,3-dione core is shared with compounds like 2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione , providing a basis for comparing fundamental chemical properties. This core structure is known for its planarity, rigidity, and specific electronic distribution, which contribute to its recognition by target proteins.
Different substituents at the 2-position can dramatically alter the properties and activities of these compounds. For instance, patent literature describes various benzo[de]isoquinoline-1,3-dione derivatives with different substituents at this position, each exhibiting unique activity profiles .
Advantages Over Other Bromodomain Inhibitors
According to patent literature, benzo[de]isoquinoline-1,3-dione compounds represent a novel class of bromodomain inhibitors distinct from previously described inhibitors such as 1,3-dimethylbenzimidazolones and substituted sulfonamide derivatives . This structural novelty might offer advantages in terms of selectivity, potency, or pharmacokinetic properties.
| Inhibitor Class | Key Structural Features | Potential Advantages of Benzo[de]isoquinoline-1,3-diones |
|---|---|---|
| 1,3-dimethylbenzimidazolones | Benzimidazolone core | Different binding mode, potentially different selectivity profile |
| Substituted sulfonamides | Sulfonamide linkage | More rigid scaffold, potentially different pharmacokinetics |
The specific advantages of 2-(1-Benzenesulfonyl-piperidin-4-ylmethyl)-benzo[de]isoquinoline-1,3-dione over these other inhibitor classes would need to be determined through direct comparative studies, which could reveal its unique position in the bromodomain inhibitor landscape.
Research Gaps and Future Directions
Synthesis and Characterization Needs
A primary research gap is the lack of published synthesis and comprehensive characterization of 2-(1-Benzenesulfonyl-piperidin-4-ylmethyl)-benzo[de]isoquinoline-1,3-dione. Future research should prioritize:
-
Development of an efficient and scalable synthetic route
-
Complete spectroscopic characterization (NMR, MS, IR, UV-Vis)
-
Crystal structure determination to confirm three-dimensional arrangement
-
Stability studies under various conditions relevant to biological applications
These fundamental studies would provide the foundation for further investigation of the compound's properties and activities.
Biological Activity Screening
Once synthesized, comprehensive biological evaluation would be essential to establish the compound's activity profile:
| Screening Approach | Specific Assays | Expected Insights |
|---|---|---|
| Biochemical Assays | Bromodomain binding assays, enzyme inhibition studies | Direct target engagement, potency assessment |
| Cell-Based Assays | Proliferation assays across cancer cell panels, reporter gene assays | Cellular efficacy, mechanism verification |
| Selectivity Profiling | Screening against bromodomain panel, off-target screening | Target selectivity, potential side effect prediction |
| In vivo Studies | Pharmacokinetic studies, efficacy in disease models | Translational potential, in vivo efficacy |
Such comprehensive screening would establish whether 2-(1-Benzenesulfonyl-piperidin-4-ylmethyl)-benzo[de]isoquinoline-1,3-dione fulfills its potential as a bromodomain inhibitor with therapeutic applications.
Structure-Based Optimization
Computational and medicinal chemistry approaches could further optimize the compound's properties:
-
Molecular modeling studies to understand binding interactions
-
Structure-based design of improved derivatives
-
Property optimization to enhance drug-like characteristics
-
Development of structure-activity relationships to guide future design
These studies would contribute to the broader understanding of benzo[de]isoquinoline-1,3-dione derivatives as bromodomain inhibitors and potentially lead to improved compounds for therapeutic development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume